![molecular formula C16H22N2O3 B5851694 N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5851694.png)
N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound, also known as CPI-1205, is a selective inhibitor of the histone methyltransferase enzyme EZH2, which plays a crucial role in the regulation of gene expression. In
Mecanismo De Acción
N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide inhibits EZH2 by binding to its catalytic domain, which prevents the enzyme from methylating histones. This leads to changes in gene expression, which can have anti-tumor effects.
Biochemical and Physiological Effects:
N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to have anti-tumor effects in preclinical studies. It has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, more research is needed to fully understand the biochemical and physiological effects of N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide in lab experiments is its selectivity for EZH2, which reduces the risk of off-target effects. In addition, its potency allows for the use of lower concentrations, which can reduce toxicity. However, one limitation is that its effects on different cancer types may vary, and more research is needed to determine its optimal use in different contexts.
Direcciones Futuras
There are many future directions for the use of N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide in research. One potential direction is the development of combination therapies that use N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide in combination with other anti-cancer agents to enhance its effectiveness. Another direction is the investigation of its use in other diseases, such as autoimmune disorders. Furthermore, the development of new derivatives of N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide with improved properties could lead to the development of more effective therapies.
Métodos De Síntesis
The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide involves the condensation of 4-methoxybenzenecarboximidamide with 3-cyclopentylpropanoic acid, followed by the addition of trifluoroacetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been reported in the literature and has been used by many researchers to obtain N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide for their experiments.
Aplicaciones Científicas De Investigación
N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide has been found to be a potent and selective inhibitor of EZH2, which is a histone methyltransferase enzyme that plays a crucial role in the regulation of gene expression. EZH2 is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects. Therefore, N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide has potential applications in cancer research as a therapeutic agent.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-20-14-9-7-13(8-10-14)16(17)18-21-15(19)11-6-12-4-2-3-5-12/h7-10,12H,2-6,11H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRJJSIZZBQAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)CCC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)CCC2CCCC2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-cyclopentylpropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

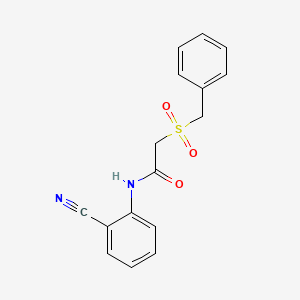
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)
![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)
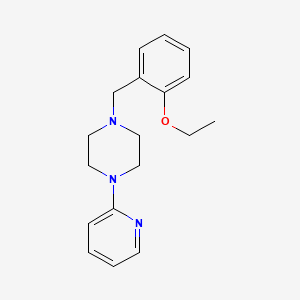
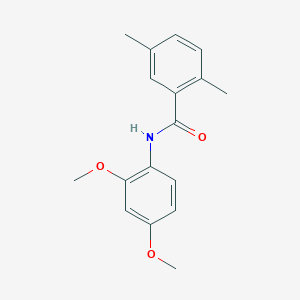
![5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5851667.png)
![2-(methylthio)-4-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5851670.png)
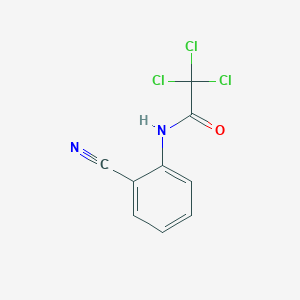
![2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5851688.png)
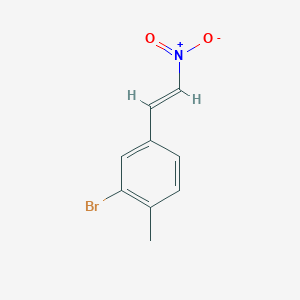
![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)
![N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)